N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide
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Overview
Description
(S)-N-(1-(4-(Dimethylamino)phenyl)ethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-(Dimethylamino)phenyl)ethyl)acetamide typically involves the reaction of (S)-1-(4-(Dimethylamino)phenyl)ethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide under mild conditions.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(1-(4-(Dimethylamino)phenyl)ethyl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(4-(Dimethylamino)phenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(S)-N-(1-(4-(Dimethylamino)phenyl)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(1-(4-(Dimethylamino)phenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-(Dimethylamino)phenyl)ethyl)acetamide: Lacks the (S)-configuration, which may affect its biological activity.
N-(1-(4-(Methylamino)phenyl)ethyl)acetamide: Contains a methylamino group instead of a dimethylamino group, leading to different chemical properties.
N-(1-(4-(Dimethylamino)phenyl)propyl)acetamide: Has a propyl group instead of an ethyl group, which may influence its reactivity and applications.
Uniqueness
(S)-N-(1-(4-(Dimethylamino)phenyl)ethyl)acetamide is unique due to its specific stereochemistry and the presence of a dimethylamino group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-9(13-10(2)15)11-5-7-12(8-6-11)14(3)4/h5-9H,1-4H3,(H,13,15) |
InChI Key |
FLNOGNVLLYIJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)NC(=O)C |
Origin of Product |
United States |
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